3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide
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Overview
Description
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide is a synthetic organic compound that features a chlorophenyl group, an indole moiety, and an acrylamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, indole, and acryloyl chloride.
Formation of Intermediate: The first step involves the condensation of 4-chlorobenzaldehyde with indole in the presence of a base such as sodium hydride to form an intermediate compound.
Acrylamide Formation: The intermediate is then reacted with acryloyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation, depending on its specific biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide
- 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]propionamide
- 3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]butyramide
Uniqueness
3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acrylamide moiety allows for polymerization reactions, while the indole and chlorophenyl groups contribute to its potential as a pharmacologically active compound.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c20-16-8-5-14(6-9-16)7-10-19(23)21-12-11-15-13-22-18-4-2-1-3-17(15)18/h1-10,13,22H,11-12H2,(H,21,23)/b10-7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZHSVFKAWZFSF-JXMROGBWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C=CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)/C=C/C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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